molecular formula C13H23NO3 B1478952 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2097946-61-5

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

Cat. No. B1478952
CAS RN: 2097946-61-5
M. Wt: 241.33 g/mol
InChI Key: CMVOXSOPXVTSNX-UHFFFAOYSA-N
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Description

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid (EMAPA) is an organic compound that has been widely studied in recent years. It is a derivative of the amino acid valine and has been found to have a variety of potential applications in scientific research.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on similar ether compounds, such as ethyl tert-butyl ether (ETBE), has focused on their biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, suggesting that compounds with ether functionalities, like the one mentioned, could also be subject to microbial breakdown under certain environmental conditions. This area of research is crucial for understanding the environmental impact of releasing such chemicals into ecosystems and for developing bioremediation strategies to mitigate pollution (Thornton et al., 2020).

Antioxidant Activity

Studies on the antioxidant capacity of compounds, including assays like the ABTS/PP decolorization assay, have been conducted to understand the antioxidant potential of various substances. Although not directly related to the specific compound , this research area highlights the potential of chemicals with certain functional groups to act as antioxidants. Investigating the antioxidant capacity of the specified compound could lead to applications in preventing oxidative stress-related damage in biological systems or materials (Ilyasov et al., 2020).

Synthesis of Sustainable Polymers

The conversion of biomass into valuable chemicals, such as furan derivatives, has been explored for sustainable polymer production. Given the functional groups present in the compound of interest, similar methodologies could be applied to synthesize novel polymers or materials from biomass-derived compounds. This research area is particularly relevant for developing environmentally friendly materials and reducing reliance on fossil fuels (Chernyshev et al., 2017).

Reactive Extraction Processes

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights the importance of understanding the solubility and reactivity of compounds in different media. Research in this area can inform the development of efficient extraction and purification processes for chemicals, including those with structures similar to 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid, from complex mixtures (Djas & Henczka, 2018).

properties

IUPAC Name

2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-3-17-8-11-7-14(10(2)12(15)16)9-13(11)5-4-6-13/h10-11H,3-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVOXSOPXVTSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Reactant of Route 2
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Reactant of Route 3
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Reactant of Route 4
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Reactant of Route 5
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Reactant of Route 6
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

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